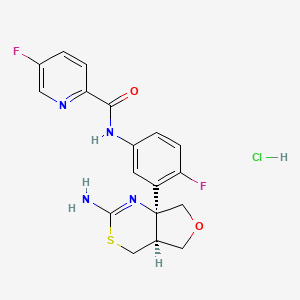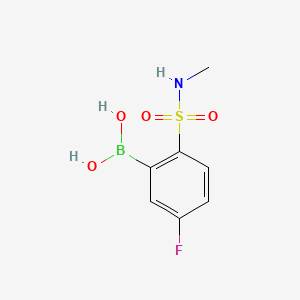
(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H9BFNO4S . It has a molecular weight of 233.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid” is characterized by a phenyl ring substituted with a fluorine atom and a boronic acid group . The boron atom in the boronic acid group is sp2 hybridized and contains an empty p-orbital .Physical And Chemical Properties Analysis
“(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid” is a solid compound . The compound’s storage temperature and shipping temperature are not specified in the available sources .Applications De Recherche Scientifique
Boronic Acid Compounds in Drug Discovery
Boronic acids, including derivatives like (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, have seen increased use in drug discovery due to their desirable properties. They potentially enhance the potency of drugs and/or improve their pharmacokinetic profiles. The Food and Drug Administration (FDA) and Health Canada have approved five boronic acid drugs, with three approved in the past four years, indicating a growing interest in this chemical class for therapeutic applications. The unique characteristics of boronic acids facilitate their incorporation into medicinal chemistry endeavors, highlighting their significance in the development of new therapeutic agents (Plescia & Moitessier, 2020).
Environmental Degradation and Biodegradability Studies
Boronic acid compounds are studied for their environmental persistence and biodegradability, especially when they are potential precursors to perfluoroalkyl and polyfluoroalkyl substances (PFASs), which are of regulatory concern due to their toxic profiles. Research into the environmental biodegradability of these compounds, including studies with microbial culture, soil, and sediment, helps evaluate the fate and effects of boronic acid derivatives in the environment. This research is crucial for understanding how these compounds degrade and what byproducts they may form, contributing to regulatory actions and environmental monitoring efforts (Liu & Avendaño, 2013).
Boronic Acids in Sensing and Diagnostics
Boronic acid derivatives are instrumental in developing biosensors and diagnostic tools due to their ability to form reversible covalent bonds with diols, such as those found in sugars. This property makes them particularly useful for constructing glucose sensors, which are vital for managing diabetes. The development of electrochemical biosensors based on boronic acids and their derivatives is a growing field, promising advances in medical diagnostics and monitoring. These sensors can offer non-enzymatic alternatives for glucose detection, providing more stable and reliable measurements for patients (Wang et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust or fumes, wash thoroughly after handling, and wear protective gloves or eye protection .
Propriétés
IUPAC Name |
[5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(9)4-6(7)8(11)12/h2-4,10-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWWQIHVQHBQAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)S(=O)(=O)NC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681624 |
Source


|
| Record name | [5-Fluoro-2-(methylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid | |
CAS RN |
1218790-75-0 |
Source


|
| Record name | B-[5-Fluoro-2-[(methylamino)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Fluoro-2-(methylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

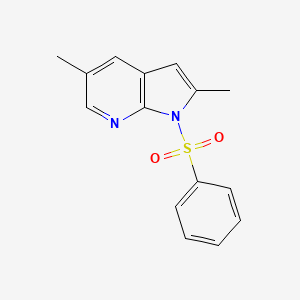
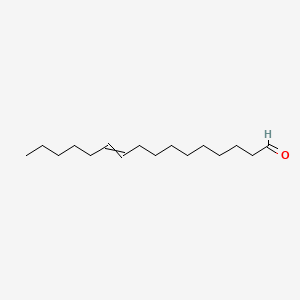
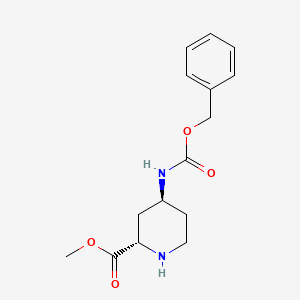
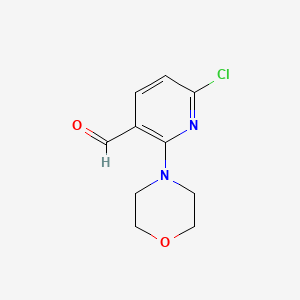
![(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B580886.png)
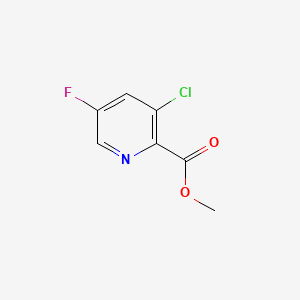
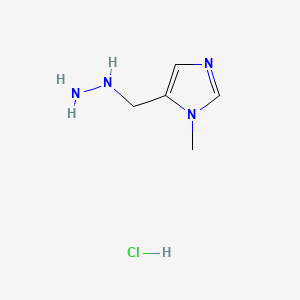
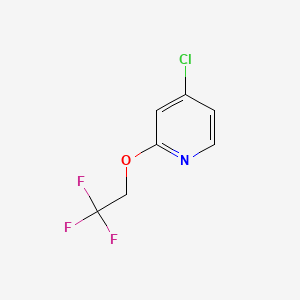
![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)
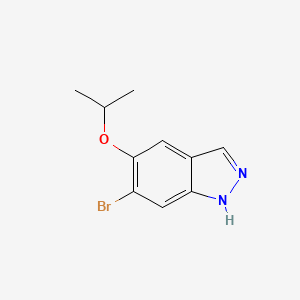
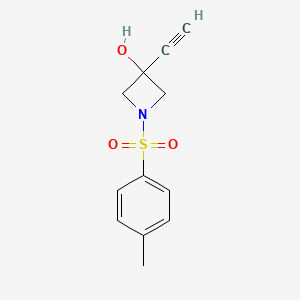
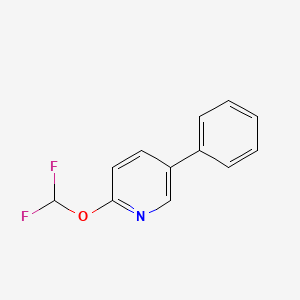
![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
